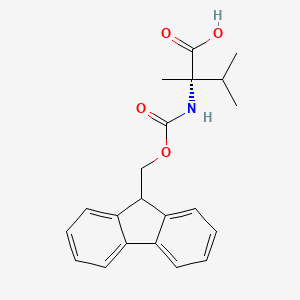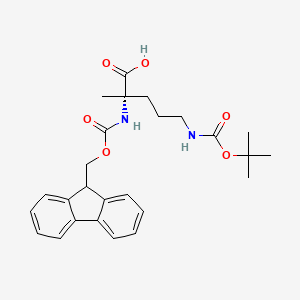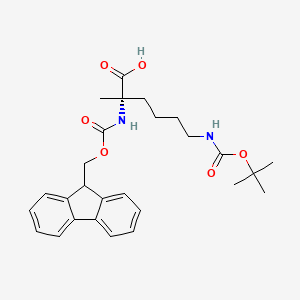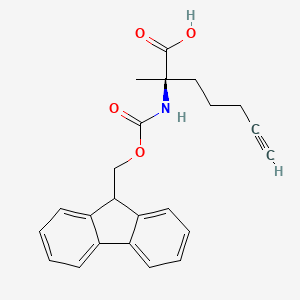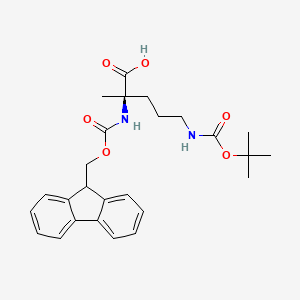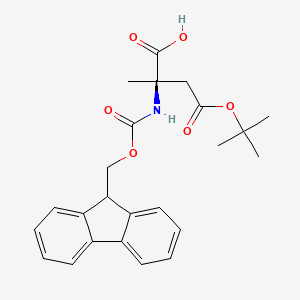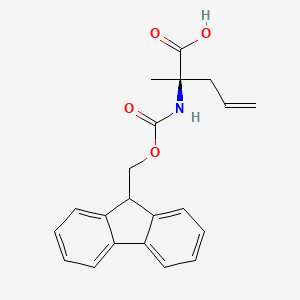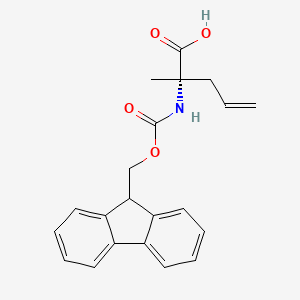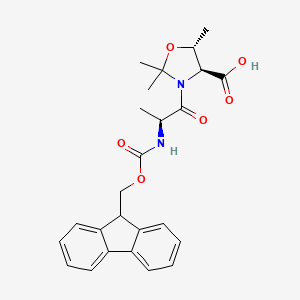
34805-19-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the Chemical Abstracts Service number 34805-19-1 is known as Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester. It is a derivative of the amino acid tyrosine, modified with a tert-butoxycarbonyl protecting group and a benzyl group. This compound is primarily used in peptide synthesis as an intermediate.
Mechanism of Action
Target of Action
The compound 34805-19-1, also known as Boc-O-Benzyl-L-tyrosine hydroxysuccinimide ester , is a biochemical used in proteomics research
Mode of Action
It’s known that this compound is used in proteomics research , suggesting it may interact with proteins or peptides in some way.
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein synthesis or modification pathways.
Result of Action
As a biochemical used in proteomics research , it may have effects on protein structure or function.
Action Environment
It’s worth noting that the compound should be stored at -20°c , indicating that temperature could be a significant environmental factor affecting its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester typically involves the esterification of Boc-O-benzyl-L-tyrosine with hydroxysuccinimide. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in an appropriate solvent like dichloromethane or dimethylformamide. The reaction conditions usually require stirring at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified by recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester undergoes several types of chemical reactions, including:
Substitution Reactions: The hydroxysuccinimide ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield Boc-O-benzyl-L-tyrosine and hydroxysuccinimide.
Deprotection: The tert-butoxycarbonyl and benzyl protecting groups can be removed under acidic conditions (e.g., trifluoroacetic acid) or hydrogenation, respectively.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Hydrolysis Agents: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide)
Deprotection Agents: Trifluoroacetic acid, hydrogen gas with palladium on carbon catalyst
Major Products Formed
Amides: Formed from substitution reactions with amines
Boc-O-benzyl-L-tyrosine: Formed from hydrolysis
L-tyrosine: Formed from deprotection
Scientific Research Applications
Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester is widely used in scientific research, particularly in the field of peptide synthesis. It serves as a key intermediate in the synthesis of peptides and proteins by facilitating the formation of amide bonds. This compound is also used in the development of pharmaceuticals, where it aids in the synthesis of peptide-based drugs. Additionally, it finds applications in the study of enzyme-substrate interactions and protein engineering .
Comparison with Similar Compounds
Similar Compounds
- Boc-L-tyrosine hydroxysuccinimide ester
- Boc-L-phenylalanine hydroxysuccinimide ester
- Boc-L-tryptophan hydroxysuccinimide ester
Uniqueness
Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester is unique due to the presence of the benzyl group, which provides additional steric protection and stability during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides where selective protection and deprotection steps are crucial. Compared to similar compounds, it offers enhanced reactivity and selectivity, making it a valuable tool in peptide chemistry .
Properties
CAS No. |
34805-19-1 |
|---|---|
Molecular Formula |
C25H28N2O7 |
Molecular Weight |
468,49 g/mole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



